molecular formula C10H11N3O4 B12907282 N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide

N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide

Cat. No.: B12907282
M. Wt: 237.21 g/mol
InChI Key: YQQWMICPNXBVEQ-IZZDOVSWSA-N
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Description

N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide is a heterocyclic compound that features a furan ring and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with oxazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound .

Scientific Research Applications

N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide is unique due to its specific combination of a furan ring and an oxazolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

N-[5-[(E)-(2-oxo-1,3-oxazolidin-3-yl)iminomethyl]furan-2-yl]acetamide

InChI

InChI=1S/C10H11N3O4/c1-7(14)12-9-3-2-8(17-9)6-11-13-4-5-16-10(13)15/h2-3,6H,4-5H2,1H3,(H,12,14)/b11-6+

InChI Key

YQQWMICPNXBVEQ-IZZDOVSWSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(O1)/C=N/N2CCOC2=O

Canonical SMILES

CC(=O)NC1=CC=C(O1)C=NN2CCOC2=O

Origin of Product

United States

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